Cell-Selective Cytotoxicity: Lung Carcinoma vs. Sarcoma
Ganoderic acid C1 exhibits selective antiproliferative activity against murine Lewis lung carcinoma (LLC) cells while sparing murine Meth-A sarcoma cells. This selectivity profile is quantifiable and distinguishes Ganoderic acid C1 from broadly cytotoxic ganoderic acids such as Ganoderic acid D [1]. The differential EC₅₀ values demonstrate that Ganoderic acid C1 is not a promiscuous cytotoxic agent but rather a compound with meaningful tumor-type selectivity, making it a candidate for studies focused on lung cancer models where off-target sarcoma cytotoxicity is an undesirable confounding factor [1].
| Evidence Dimension | Cytotoxicity / Antiproliferative Activity |
|---|---|
| Target Compound Data | EC₅₀ = 17 µg/ml (LLC cells); EC₅₀ > 20 µg/ml (Meth-A cells) |
| Comparator Or Baseline | Ganoderic acid D (IC₅₀ = 17.3 mM against HeLa cervical carcinoma cells); many ganoderic acids exhibit broad, non-selective cytotoxicity |
| Quantified Difference | Ganoderic acid C1 exhibits at least a 1.2-fold selectivity window between LLC and Meth-A cells (17 µg/ml vs >20 µg/ml), in contrast to the uniformly potent cytotoxicity of Ganoderic acid D (17.3 mM) against HeLa cells |
| Conditions | Murine Lewis lung carcinoma (LLC) and Meth-A sarcoma cell lines; cell proliferation assay |
Why This Matters
Procurement of Ganoderic acid C1 rather than a broadly cytotoxic ganoderic acid ensures that observed antitumor effects in lung cancer models are not confounded by non-selective cytotoxicity.
- [1] Min, B.S., Gao, J.J., Nakamura, N., et al. Triterpenes from the spores of Ganoderma lucidum and their cytotoxicity against meth-A and LLC tumor cells. Chem. Pharm. Bull. (Tokyo) 48(7):1026-1033 (2000). View Source
